molecular formula C19H13BrN4O2 B11270047 2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B11270047
M. Wt: 409.2 g/mol
InChI Key: KNCSRNPBSBTFMR-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions. The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or N-bromosuccinimide as the brominating agents.

The dihydropyridazinone core can be synthesized through the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization. The final step involves coupling the oxadiazole and dihydropyridazinone intermediates through a suitable linker, such as a methylene bridge, under basic or acidic conditions, depending on the specific reaction requirements.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to an amine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the bromophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
  • 2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
  • 2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one lies in the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for specific applications where stronger interactions with biological targets or enhanced electronic properties are required.

Properties

Molecular Formula

C19H13BrN4O2

Molecular Weight

409.2 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C19H13BrN4O2/c20-15-8-6-14(7-9-15)19-21-17(26-23-19)12-24-18(25)11-10-16(22-24)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

KNCSRNPBSBTFMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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